molecular formula C16H12ClF2N5O B14097605 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14097605
M. Wt: 363.75 g/mol
InChI Key: SUDSIZRVALBSFC-UHFFFAOYSA-N
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Description

5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a difluorobenzyl moiety

Preparation Methods

The synthesis of 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenylamine is reacted with an appropriate intermediate.

    Attachment of the difluorobenzyl moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a difluorobenzyl halide and a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and cellular processes. It serves as a tool to understand the mechanisms of action of related compounds.

    Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex molecules, which can be applied in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

When compared to similar compounds, 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

  • 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
  • 5-((3-chlorophenyl)amino)-N-(2,4-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

These compounds share some structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C16H12ClF2N5O

Molecular Weight

363.75 g/mol

IUPAC Name

5-(3-chloroanilino)-N-[(2,4-difluorophenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H12ClF2N5O/c17-10-2-1-3-12(6-10)21-15-14(22-24-23-15)16(25)20-8-9-4-5-11(18)7-13(9)19/h1-7H,8H2,(H,20,25)(H2,21,22,23,24)

InChI Key

SUDSIZRVALBSFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=C(C=C(C=C3)F)F

Origin of Product

United States

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